(5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol
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Overview
Description
(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol is an organic compound with the molecular formula C14H10O4 It is a dimeric benzenoid structure featuring two benzodioxole rings connected through a central carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol typically involves the oxidative coupling of benzo(D)(1,3)dioxole derivatives. One common method is the use of oxidative agents such as potassium permanganate or ferric chloride under controlled conditions to facilitate the formation of the dimeric structure.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of (5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism . The compound binds to the active site of PCSK9, preventing its interaction with low-density lipoprotein receptors (LDLR), thereby modulating cholesterol levels in the body.
Comparison with Similar Compounds
Similar Compounds
(5,5’-Bi-1,3-benzodioxole)-6,6’-dicarboxylic acid: A similar dimeric benzenoid with carboxylic acid functional groups.
5-Iodobenzo(D)(1,3)dioxole): A monomeric benzodioxole derivative with an iodine substituent.
Uniqueness
(5,5’-Bibenzo(D)(1,3)dioxole)-6,6’-diol is unique due to its specific dimeric structure and the presence of hydroxyl groups at the 6,6’ positions. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69276-88-6 |
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Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
6-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C14H10O6/c15-9-3-13-11(17-5-19-13)1-7(9)8-2-12-14(4-10(8)16)20-6-18-12/h1-4,15-16H,5-6H2 |
InChI Key |
LNOXWGDBXZCNET-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=CC4=C(C=C3O)OCO4)O |
Origin of Product |
United States |
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